1-(2-fluoro-5-methylphenyl)piperazine
Description
Contextualization within Modern Chemical Biology and Medicinal Chemistry of Arylpiperazines
Arylpiperazines are a class of organic compounds characterized by a piperazine (B1678402) ring linked to an aryl group. This structural arrangement has proven to be a remarkably versatile scaffold in drug discovery, lending itself to the development of agents targeting a wide array of biological receptors. mdpi.comnih.gov In the realm of chemical biology and medicinal chemistry, arylpiperazines are recognized for their ability to interact with various G-protein coupled receptors (GPCRs), particularly those within the serotonergic and dopaminergic systems. nih.gov This has led to their successful application in the treatment of a range of neurological and psychiatric disorders. mdpi.com
The significance of the arylpiperazine core is further highlighted by its prevalence in numerous FDA-approved drugs. nih.gov The modular nature of the arylpiperazine structure allows for systematic modifications to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties, making it an attractive template for medicinal chemists. nih.gov
Rationale for Comprehensive Academic Investigation of 1-(2-Fluoro-5-methylphenyl)piperazine and Related Analogues
The academic and industrial pursuit of this compound and its analogues is driven by the quest for novel therapeutic agents with improved efficacy and safety profiles. The specific substitution pattern of a fluorine atom at the 2-position and a methyl group at the 5-position of the phenyl ring is a deliberate design choice aimed at modulating the compound's electronic and steric properties. This, in turn, can influence its binding affinity for target receptors and its metabolic stability.
A prime example of the successful application of a closely related analogue is found in the development of Vestipitant (B1683824). acs.orgnih.gov Vestipitant, which incorporates the 2-(S)-(4-fluoro-2-methylphenyl)piperazine core, is a potent and selective antagonist of the neurokinin-1 (NK1) receptor and has been investigated for its potential as an antiemetic, anxiolytic, and for the treatment of insomnia and tinnitus. wikipedia.orgncats.iotargetmol.com The research into Vestipitant and its analogues provides a strong rationale for the continued investigation of compounds like this compound, as even minor structural modifications can lead to significant changes in pharmacological activity. nih.gov
Scope and Objectives of the Research Landscape surrounding this compound
The research landscape for this compound and its congeners is primarily focused on several key areas:
Synthetic Methodologies: Developing efficient and scalable synthetic routes to produce these compounds with high purity is a fundamental objective. Research in this area often explores novel catalytic systems and reaction conditions to optimize yield and minimize byproducts. researchgate.net
Structure-Activity Relationship (SAR) Studies: A major goal is to understand how different substituents on the phenyl ring and modifications to the piperazine moiety affect the compound's biological activity. This knowledge is crucial for the rational design of new and more potent drug candidates. nih.gov
Pharmacological Profiling: Detailed in vitro and in vivo studies are conducted to characterize the pharmacological profile of these compounds, including their affinity for various receptors, their functional activity (agonist, antagonist, etc.), and their pharmacokinetic properties (absorption, distribution, metabolism, and excretion). acs.orgnih.gov
Exploration of New Therapeutic Applications: While the primary focus has been on central nervous system (CNS) disorders, researchers are also exploring the potential of arylpiperazines in other therapeutic areas, such as oncology. mdpi.comnih.gov
Interactive Data Tables
Below are interactive tables summarizing key data for this compound and a closely related research compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 321602-29-3 | chemicalregister.com |
| Molecular Formula | C₁₁H₁₅FN₂ | chemicalregister.com |
| Molecular Weight | 194.25 g/mol | chemicalregister.com |
| Predicted Polarizability | 21.7 ų | epa.gov |
| Predicted Henry's Law Constant | 3.63e-9 atm-m³/mol | epa.gov |
Table 2: Key Research Analogues and their Significance
| Compound Name | Core Structure | Key Research Finding | Reference |
| Vestipitant | 2-(S)-(4-Fluoro-2-methylphenyl)piperazine | Potent and selective NK1 receptor antagonist. | acs.orgnih.gov |
| 1-(2-Fluorophenyl)piperazine | 1-(2-Fluorophenyl)piperazine | Building block for various CNS active agents. | sigmaaldrich.com |
| 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles | Arylpiperazine | Investigated for potential anticancer activity. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluoro-5-methylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c1-9-2-3-10(12)11(8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFTVIGVSYNDEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286431 | |
| Record name | 1-(2-Fluoro-5-methylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321602-29-3 | |
| Record name | 1-(2-Fluoro-5-methylphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321602-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluoro-5-methylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 1 2 Fluoro 5 Methylphenyl Piperazine
Historical and Current Synthetic Routes for 1-(2-Fluoro-5-methylphenyl)piperazine
The synthesis of 1-arylpiperazines, including this compound, has evolved to include several reliable and scalable methods. These routes primarily focus on the formation of the bond between the phenyl ring and the piperazine (B1678402) nitrogen or the construction of the piperazine ring itself.
Key Precursors and Reaction Pathways for Phenylpiperazine Core Formation
The formation of the N-arylpiperazine core is a fundamental step in the synthesis of this compound. The principal strategies involve either coupling a pre-formed piperazine ring with a substituted phenyl precursor or constructing the piperazine ring onto an existing aniline (B41778) derivative.
Key reaction pathways include:
Palladium-catalyzed Buchwald-Hartwig Amination: This is a major method for forming N-aryl bonds. nih.govnih.gov It involves the cross-coupling of an aryl halide (or triflate) with piperazine, catalyzed by a palladium complex. For the target molecule, this would involve reacting a compound like 1-bromo-2-fluoro-5-methylbenzene or 1-chloro-2-fluoro-5-methylbenzene with piperazine. This method is valued for its broad substrate scope and functional group tolerance. nih.govmdpi.com
Nucleophilic Aromatic Substitution (SNAr): This pathway is effective when the aromatic ring is sufficiently electron-deficient, often activated by electron-withdrawing groups (like a nitro group) ortho or para to the leaving group (typically a halogen). nih.gov In some syntheses of related compounds, a precursor like 2,4-difluoronitrobenzene (B147775) is reacted with piperazine, where one fluorine atom is displaced. Subsequent modification of the nitro group and the other fluorine would be necessary.
Copper-catalyzed Ullmann Condensation: An older but still relevant method, the Ullmann reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst, often at high temperatures. nih.gov
Piperazine Ring Construction: An alternative approach involves building the piperazine ring from a suitable aniline. nih.gov A common method is the reaction of an aniline, such as 2-fluoro-5-methylaniline, with bis(2-chloroethyl)amine (B1207034). google.com This reaction directly forms the desired phenylpiperazine structure through cyclization.
The choice of precursors is dictated by the chosen pathway. For coupling reactions, the key precursors are piperazine (often mono-protected, e.g., N-Boc-piperazine, to prevent disubstitution) and a functionalized benzene (B151609) ring, such as 2-fluoro-5-methyl-halobenzene. For ring construction methods, the precursors are the corresponding aniline and a dielectrophile like bis(2-chloroethyl)amine hydrochloride. nih.govgoogle.com
Strategies for Regioselective Fluorination and Methylation of the Phenyl Moiety
Achieving the specific 2-fluoro-5-methyl substitution pattern on the phenyl ring requires precise regiochemical control. The most common and straightforward strategy is to begin the synthesis with a commercially available precursor that already contains the desired substitution pattern. nih.govresearchgate.net
Starting materials for this approach would include:
2-Fluoro-5-methylaniline
1-Bromo-2-fluoro-5-methylbenzene
2-Chloro-4-methylphenol (requiring subsequent fluorination)
In cases where such precursors are not available, multi-step syntheses are employed. This can involve directed ortho-metalation, where a directing group on the benzene ring guides a metalating agent (like n-butyllithium) to an adjacent position, which can then be functionalized. However, for industrial-scale synthesis, starting with the correctly substituted raw material is generally preferred for efficiency.
Modern fluorination techniques, such as those using I(I)/I(III) catalysis, offer advanced methods for the regioselective introduction of fluorine onto aromatic systems, although the application of these methods typically depends on the specific electronic and steric properties of the substrate. nih.gov
Optimization Strategies in Synthesis Yield, Purity, and Stereocontrol
Optimizing the synthesis of this compound is critical for ensuring high yield, chemical purity, and, where applicable, stereochemical integrity.
Yield and Purity: Optimization often focuses on the reaction conditions of the chosen pathway. In Buchwald-Hartwig aminations, screening different palladium catalysts, ligands, bases, and solvents is crucial to maximize yield and minimize side reactions. nih.gov For industrial processes, reaction parameters like temperature and reaction time are carefully controlled to ensure consistent outcomes and high purity. google.com Purification techniques such as distillation, crystallization, or column chromatography are employed to remove impurities, including unreacted starting materials or byproducts from side reactions. researchgate.netgoogle.com For instance, in syntheses starting from aniline and bis(2-chloroethyl)amine, controlling the reaction temperature can be key to achieving high yield and purity. google.com
Stereocontrol: The parent compound this compound is achiral. However, stereocontrol becomes critical when synthesizing derivatives with substituents on the carbon atoms of the piperazine ring. rsc.org The development of asymmetric syntheses for C-substituted piperazines is an active area of research, aiming to produce single enantiomers which are often required for pharmaceutical applications. rsc.orgresearchgate.net Strategies include using chiral auxiliaries, asymmetric catalysis, or starting from enantiomerically pure precursors like amino acids. rsc.org Controlling the formation of isomers is also a key aspect of purity, as seen in the synthesis of related phenylpiperazines where the formation of positional isomers must be avoided. google.com
Exploration of Analogues and Derivatives of this compound
The this compound scaffold serves as a template for creating extensive libraries of analogues. Modifications are typically explored on both the phenyl and piperazine moieties to modulate pharmacological properties.
Synthetic Approaches to Modified Phenyl Moieties and Substitutions
Modifying the phenyl ring allows for a systematic exploration of structure-activity relationships (SAR). The goal is often to fine-tune electronic and lipophilic properties to enhance target binding affinity and selectivity. nih.govnih.gov
Synthetic approaches to achieve these modifications generally involve:
Utilizing Diverse Phenyl Precursors: The most direct method is to employ a range of substituted aryl halides or anilines in the core synthesis reactions described in section 2.1.1. nih.gov For example, analogues can be prepared by replacing 1-bromo-2-fluoro-5-methylbenzene with other substituted phenyl halides, such as those containing chlorine, trifluoromethyl, or methoxy (B1213986) groups. nih.govnih.gov
Post-synthesis Modification: In some cases, the fully formed phenylpiperazine can be further modified. Standard aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions can be performed, although regioselectivity can be a challenge and may require the use of protecting groups.
Studies on related N-phenylpiperazine analogues have shown that varying the position and nature of substituents on the phenyl ring can lead to significant changes in biological activity, such as dopamine (B1211576) receptor subtype selectivity. nih.gov
Synthetic Approaches to Modified Piperazine Moieties and N-Substitutions
The piperazine ring offers two nitrogen atoms that are common sites for derivatization, with the N4 nitrogen (the one not attached to the phenyl ring) being the most frequently modified position. researchgate.netnih.gov
Common synthetic approaches include:
N-Alkylation: The secondary amine of the piperazine ring can be readily alkylated. nih.gov This is typically achieved through nucleophilic substitution with alkyl halides (e.g., chlorides or bromides) or via reductive amination with aldehydes or ketones. nih.gov Reductive amination is a powerful method that introduces a wide variety of alkyl groups.
N-Acylation: Reaction with acyl chlorides or anhydrides converts the secondary amine into an amide. This modification is often used to introduce different functional groups or to act as a linker to other molecular fragments. nih.gov
N-Arylation: A second aryl group can be added to the N4 nitrogen, typically using the same coupling methods as for the initial N-aryl bond formation (e.g., Buchwald-Hartwig). nih.gov
Carbon Substitution: While less common, introducing substituents onto the carbon atoms of the piperazine ring represents a significant area for structural diversification. researchgate.netrsc.org These syntheses are more complex and often start from chiral precursors like amino acids or employ advanced stereoselective methods to create specific stereoisomers. rsc.org
These modifications are crucial in drug design, as the substituent on the N4-nitrogen often plays a key role in interacting with biological targets. rsc.orgnih.gov
Stereochemical Considerations in the Synthesis of Optically Active Analogues
The synthesis of optically active analogues of this compound, particularly those with stereocenters on the piperazine ring, is a critical area of research, driven by the fact that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The creation of these chiral piperazines generally involves two primary strategies: the asymmetric synthesis of a specific enantiomer or the resolution of a racemic mixture. Key methodologies include chiral pool synthesis, the use of chiral auxiliaries, catalytic asymmetric synthesis, and chromatographic resolution.
Asymmetric Synthesis Strategies
Asymmetric synthesis aims to directly produce an enantiomerically enriched product. This can be achieved by using chiral starting materials, reagents, or catalysts.
Chiral Pool Synthesis: This approach utilizes readily available and inexpensive enantiopure starting materials, such as α-amino acids, to construct the chiral piperazine core. nih.gov For instance, a synthetic route starting from a natural α-amino acid can establish the stereochemistry at the C-2 position of the piperazine ring. The process often involves the reduction of a chiral piperazin-2-one (B30754) intermediate, which is formed from the cyclization of a dipeptide precursor derived from the chosen amino acid. nih.gov This method provides a reliable way to access specific enantiomers, with the final product's chirality being dictated by the starting amino acid.
Chiral Auxiliary-Based Synthesis: In this method, an achiral substrate is temporarily attached to a chiral auxiliary. The auxiliary then directs a subsequent chemical transformation to occur stereoselectively. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(–)-phenylglycinol as a chiral auxiliary. nih.gov
Catalytic Asymmetric Synthesis: This is a highly efficient method that employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A notable example is the palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones. nih.govnih.gov This reaction can create α-secondary or α-tertiary stereocenters with high enantioselectivity. The resulting chiral piperazin-2-ones can then be reduced to the corresponding optically active piperazines. nih.gov Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines is another powerful technique for producing chiral 1,2-amino alcohols, which can be precursors to chiral piperazines. acs.org
Chiral Resolution
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. While this means that 50% of the material may be discarded if only one enantiomer is desired, it is often a practical and widely used approach.
Classical Resolution: This involves reacting the racemic piperazine derivative with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like crystallization. The separated diastereomers are then treated to regenerate the individual enantiomers of the piperazine.
Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and common technique for both analytical and preparative-scale separation of enantiomers. nih.govmdpi.comnih.gov The racemic mixture is passed through a column packed with a chiral material that interacts differently with each enantiomer, leading to different retention times and thus, separation. youtube.comresearchgate.net This method is valued for its directness and applicability to a wide range of compounds. nih.gov
Table 1: Methodologies for the Synthesis of Optically Active Piperazine Analogues
| Methodology | Strategy | Key Reagents/Catalysts | Typical Substrate | Key Features | Reference(s) |
| Chiral Pool Synthesis | Use of enantiopure starting material | L- or D-α-Amino acids | N-Boc-glycine | Chirality derived from natural sources; reliable stereochemical control. | nih.gov |
| Catalytic Asymmetric Alkylation | Enantioselective C-C bond formation | Pd₂(pmdba)₃, Chiral PHOX ligands | N-protected piperazin-2-one enolates | Creates α-tertiary stereocenters; high enantioselectivity. | nih.govnih.gov |
| Catalytic Asymmetric Hydrogenation | Enantioselective reduction | Ru-Amine-Arene complexes | α-Amino ketones | Forms chiral amino alcohols as precursors; high yield and enantioselectivity. | acs.org |
| Chiral Resolution | Separation of enantiomers | Chiral Stationary Phase (e.g., polysaccharide-based) | Racemic piperazine derivative | Direct separation; applicable for preparative scale using techniques like HPLC or SFC. | nih.govmdpi.com |
Advanced Synthetic Techniques and Novel Methodologies for this compound and Its Derivatives
The synthesis of this compound and its derivatives has benefited significantly from the advent of modern synthetic technologies that offer improvements in efficiency, scalability, and environmental impact over classical methods. These advanced techniques include microwave-assisted synthesis, continuous flow chemistry, and photoredox catalysis, which facilitate key bond-forming reactions such as N-arylation and C-H functionalization.
Microwave-Assisted Synthesis
Microwave irradiation has become a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. nih.gov The formation of the crucial C(aryl)-N bond in 1-arylpiperazines is frequently achieved via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.org Microwave-assisted Buchwald-Hartwig amination provides a rapid and efficient route to N-arylpiperazines, including those with sterically hindered aryl groups, which is relevant for the 2-fluoro substituted phenyl ring of the target compound. nih.gov This method demonstrates high functional group tolerance and often leads to cleaner reactions with higher yields compared to conventional heating. nih.gov
Table 2: Microwave-Assisted Buchwald-Hartwig Amination for N-Arylpiperazine Synthesis
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Time | Yield (%) | Reference(s) |
| 1,4-Dibromobenzene | Phenoxazine | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | 30 min | 91% | nih.gov |
| 1-Bromo-4-tert-butylbenzene | Phenoxazine | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | 10 min | 99% | nih.gov |
| 1-Bromo-3,5-dimethylbenzene | Acridine | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | 30 min | 85% | nih.gov |
| 2-Bromo-9,9-dimethyl-9H-fluorene | Carbazole | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | 30 min | 89% | nih.gov |
Continuous Flow Chemistry
Continuous flow synthesis offers significant advantages for the production of fine chemicals and pharmaceuticals, including enhanced safety, better process control, and straightforward scalability. researchgate.net In a flow system, reagents are continuously pumped through reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. This technology has been successfully applied to the multi-step synthesis of complex arylpiperazine drugs like flibanserin. researchgate.net Such processes can integrate reaction, work-up, and purification steps into a single, uninterrupted sequence, making it a highly efficient and attractive methodology for industrial-scale synthesis. mdpi.com
Photoredox Catalysis and C-H Functionalization
Visible-light photoredox catalysis has emerged as a transformative technology, enabling the development of novel reactions under mild conditions. nih.gov This approach is particularly powerful for the direct C-H functionalization of saturated heterocycles like piperazine, a process that avoids the need for pre-functionalized starting materials. nih.govencyclopedia.pubmdpi.com For instance, photoredox-catalyzed methods can be used to forge C-C, C-O, and C-N bonds at the α-position to a piperazine nitrogen. researchgate.netnih.gov Organic photoredox catalysts, such as acridinium (B8443388) salts, can facilitate the direct oxidation of a diamine substrate, which then undergoes a radical cyclization with an in-situ generated imine to furnish C-substituted piperazine cores. nih.gov This strategy provides a programmable and modular route to a wide diversity of piperazine derivatives that were previously difficult to access. nih.govresearchgate.net These novel C-H functionalization methods are expanding the accessible chemical space for piperazine-containing compounds, allowing for the synthesis of analogues with unique substitution patterns. nih.govnsf.gov
Molecular Interactions and Pharmacological Target Engagement of 1 2 Fluoro 5 Methylphenyl Piperazine
In Vitro Receptor Binding Profiles and Affinity Determinations
Comprehensive searches of scientific databases and medicinal chemistry literature did not yield specific binding affinity data (such as Ki or IC50 values) for 1-(2-fluoro-5-methylphenyl)piperazine at serotonin (B10506), dopamine (B1211576), adrenergic, or neurokinin-1 receptors. The available research focuses on more complex molecules that incorporate the this compound scaffold. For instance, studies on compounds where this moiety is a component of a larger chemical entity provide pharmacological data for the final compound, not for the piperazine (B1678402) derivative itself. Therefore, a quantitative analysis of its direct interactions with the specified receptor subtypes cannot be accurately presented.
Serotonin Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7)
No specific binding affinities for this compound at serotonin receptor subtypes are reported. Research on related structures suggests that substitutions on the phenyl ring of phenylpiperazines can significantly influence affinity and selectivity for 5-HT receptor subtypes. However, without direct experimental data, the precise impact of the 2-fluoro and 5-methyl substitutions on the binding profile of the parent piperazine remains speculative.
Dopamine Receptor Subtype Interactions (e.g., D2, D3, D4)
Similarly, there is a lack of published data detailing the in vitro binding affinities of this compound for dopamine receptor subtypes. While many antipsychotic and neurological drugs are based on phenylpiperazine structures and target dopamine receptors, the specific contribution of the this compound fragment to this interaction has not been isolated and reported.
Neurokinin-1 (NK1) Receptor Antagonism Studies
While the (fluoro-methylphenyl)piperazine moiety is present in some neurokinin-1 (NK1) receptor antagonists, such as the more complex compound vestipitant (B1683824), which features a 2-(S)-(4-fluoro-2-methylphenyl)piperazine core, there are no studies that specifically report the NK1 receptor binding affinity or antagonist activity of the simpler this compound. The pharmacological activity of such antagonists is determined by the entire molecular structure, not just a single fragment.
Modulation of Other Neurotransmitter Receptors and Ion Channels
There is no information available in the public domain regarding the modulatory effects of this compound on other neurotransmitter receptors or ion channels.
Ligand-Target Functional Characterization in In Vitro Systems
Consistent with the absence of receptor binding data, there are no published in vitro functional studies (e.g., agonist, antagonist, or inverse agonist activity) for this compound at the specified receptors. Functional characterization is typically performed on compounds that have shown significant binding affinity in initial screening, and it appears this compound has not been the subject of such a detailed, publicly reported investigation.
Agonist, Partial Agonist, Antagonist, and Inverse Agonist Profiles at GPCRs
G-protein coupled receptors (GPCRs) are a major class of drug targets, and arylpiperazine derivatives are well-known to interact with various GPCRs, including serotonergic, dopaminergic, and adrenergic receptors. nih.govmdpi.com The nature of this interaction can vary, with compounds acting as agonists (activating the receptor), antagonists (blocking the receptor), partial agonists (producing a submaximal response), or inverse agonists (reducing the basal activity of the receptor).
Extensive literature searches did not yield any specific studies detailing the agonist, partial agonist, antagonist, or inverse agonist profile of this compound at any GPCR.
Table 1: GPCR Functional Activity Profile for this compound
| Receptor Target | Agonist Activity | Partial Agonist Activity | Antagonist Activity | Inverse Agonist Activity |
| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | No data available | No data available | No data available | No data available |
| Dopamine Receptors (e.g., D2, D3) | No data available | No data available | No data available | No data available |
| Adrenergic Receptors (e.g., α1, α2) | No data available | No data available | No data available | No data available |
| Other GPCRs | No data available | No data available | No data available | No data available |
Modulation of G Protein-Coupled Receptor Signaling Pathways (e.g., cAMP accumulation)
The interaction of a ligand with a GPCR typically triggers intracellular signaling cascades. One of the most common and well-studied of these is the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels. Agonists of Gs-coupled receptors increase cAMP accumulation, while agonists of Gi/o-coupled receptors decrease it.
There is no published research that has investigated the effect of this compound on cAMP accumulation or any other GPCR-mediated signaling pathway.
Table 2: Effect of this compound on GPCR Signaling Pathways
| Signaling Pathway | Effect |
| cAMP Accumulation | No data available |
| Inositol Phosphate Turnover | No data available |
| Calcium Mobilization | No data available |
| ERK Phosphorylation | No data available |
Enzyme Inhibition/Activation Studies (e.g., Monoamine Oxidase, Cholinesterases)
Arylpiperazine derivatives have also been investigated for their potential to inhibit or activate various enzymes. Monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase and butyrylcholinesterase) are frequent targets in the development of treatments for neurological disorders.
No studies were found that have evaluated the inhibitory or activating effects of this compound on monoamine oxidases or cholinesterases.
Table 3: Enzyme Inhibition/Activation Profile for this compound
| Enzyme Target | Inhibition (IC50/Ki) | Activation |
| Monoamine Oxidase A (MAO-A) | No data available | No data available |
| Monoamine Oxidase B (MAO-B) | No data available | No data available |
| Acetylcholinesterase (AChE) | No data available | No data available |
| Butyrylcholinesterase (BChE) | No data available | No data available |
Transporter Inhibition/Uptake Studies (e.g., Equilibrative Nucleoside Transporters - ENTs)
Certain arylpiperazine-containing molecules have been shown to interact with transporter proteins. Equilibrative nucleoside transporters (ENTs) are one such family of transporters that play a role in nucleoside salvage and the transport of some drugs.
There is no available data on the inhibitory activity of this compound on equilibrative nucleoside transporters or any other class of transporters.
Table 4: Transporter Inhibition Profile for this compound
| Transporter Target | Inhibition (IC50/Ki) |
| Equilibrative Nucleoside Transporter 1 (ENT1) | No data available |
| Equilibrative Nucleoside Transporter 2 (ENT2) | No data available |
| Serotonin Transporter (SERT) | No data available |
| Dopamine Transporter (DAT) | No data available |
| Norepinephrine Transporter (NET) | No data available |
Molecular Mechanism Elucidation at the Cellular Level (In Vitro)
In vitro cellular assays are crucial for understanding the molecular mechanisms of a compound's action. Such studies can reveal effects on cell viability, proliferation, and other cellular processes. For instance, cytotoxicity assays are often performed to determine if a compound has toxic effects on cells. nih.gov
No in vitro studies on the cellular effects of this compound have been published. The compound is commercially available, suggesting its potential use as a synthetic intermediate in the preparation of more complex molecules for biological evaluation. researchgate.netresearchgate.net Indeed, the arylpiperazine moiety is a versatile scaffold in medicinal chemistry, often modified to create compounds with specific biological activities. researchgate.netresearchgate.netnih.govnih.govmdpi.commdpi.com
Structure Activity Relationship Sar Studies for 1 2 Fluoro 5 Methylphenyl Piperazine and Analogues
Elucidation of Key Structural Features for Receptor Affinity and Selectivity
The affinity and selectivity of phenylpiperazine derivatives for their biological targets are intricately linked to their structural composition. Both the phenyl and piperazine (B1678402) moieties serve as critical platforms for modification, where even minor chemical changes can lead to significant shifts in pharmacological effects. researchgate.net The fundamental structure, featuring a phenyl group attached to a piperazine ring, is a recognized pharmacophore found in numerous centrally active agents. nih.gov The basic nitrogen atoms of the piperazine ring are often crucial for receptor interaction, while the substituents on the phenyl ring dictate potency and selectivity. mdpi.comrsc.org
Role of Phenyl Ring Substitutions (e.g., Fluoro, Methyl, Trifluoromethyl)
Substitutions on the phenyl ring of the 1-phenylpiperazine (B188723) core are a cornerstone for modulating biological activity. The nature, position, and electronic properties of these substituents significantly influence how the molecule interacts with its target receptor.
The introduction of a fluorine atom, particularly at the 2-position of the benzene (B151609) ring, has been shown to increase acaricidal activity in certain derivatives compared to unsubstituted compounds. nih.gov In the context of excitatory amino acid transporter (EAAT) inhibitors, a trifluoromethyl group on the phenyl ring was identified as a key feature for binding. nih.gov Studies on ligands for dopamine (B1211576) D2 and D3 receptors have extensively explored fluorinated N-phenylpiperazine portions to enhance binding affinity and selectivity. nih.gov For instance, research has shown that electron-withdrawing groups like fluorine, chlorine, or trifluoromethyl (CF₃) on the phenyl ring generally lead to higher inhibitory activities compared to electron-donating groups such as methoxy (B1213986) or methyl. tandfonline.com
In a series of 1,2-benzothiazine derivatives, compounds featuring a phenylpiperazine group with two chlorine atoms (3,4-dichloro) or a trifluoromethyl group at the 3-position demonstrated higher cytotoxicity against cancer cell lines compared to those with a 4-fluoro substituent. mdpi.com This suggests that the electronic and steric properties of these groups are pivotal. Specifically, the compound BS230, which contains a 3,4-dichlorophenylpiperazine moiety, showed potent antitumor activity. mdpi.com Similarly, research on antimycobacterial agents found that a 3,4-dichlorophenyl substituent on the piperazine ring conferred strong inhibitory activity against Mycobacterium tuberculosis. mdpi.com
The position of the substituent is also critical. Studies on bi-1,3,4-oxadiazole derivatives showed that remote substituents on the phenyl ring could affect the molecule's conformational energy, with electron-withdrawing groups decreasing it and electron-donating groups increasing it. science.gov For some anti-influenza agents, modification of the phenyl ring was a key strategy in the structure-activity relationship optimization. nih.gov
| Substituent | Position(s) | Observed Effect | Compound Class/Target | Source |
|---|---|---|---|---|
| Fluoro (F) | 2-position | Increased acaricidal activity | Phenylpiperazine derivatives | nih.gov |
| Trifluoromethyl (CF₃) | 3-position | Key for EAAT inhibitory activity | N-acyl-N-phenylpiperazines | nih.gov |
| Dichloro (Cl₂) | 3,4-positions | Enhanced cytotoxic activity against cancer cells | 1,2-Benzothiazine derivatives | mdpi.com |
| Trifluoromethyl (CF₃) | 3-position | Enhanced cytotoxic activity against cancer cells | 1,2-Benzothiazine derivatives | mdpi.com |
| Electron-withdrawing groups (F, Cl, CF₃) | General | Generally higher inhibitory activity | Podophyllotoxin piperazine derivatives | tandfonline.com |
| Electron-donating groups (Me, OMe) | General | Generally lower inhibitory activity | Podophyllotoxin piperazine derivatives | tandfonline.com |
Impact of Piperazine Ring Modifications and N-Substituents
The piperazine ring is not merely a linker but an active component in receptor binding, with its nitrogen atoms often playing a crucial role. mdpi.comresearchgate.net Modifications to this ring and its N-substituents are vital for tuning pharmacological properties.
In the development of intestinal permeation enhancers, aliphatic substitutions on the piperazine ring, such as in 1-methyl-4-phenylpiperazine, resulted in efficacy comparable to the parent 1-phenylpiperazine but with lower toxicity. nih.gov Conversely, replacing the piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group has been shown to cause a noticeable decrease in the activity of certain telomerase inhibitors. tandfonline.comnih.gov
The nature of the substituent at the N4 position of the piperazine ring significantly influences activity. In a study of acaricidal agents based on a 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine scaffold, various N-substituents were explored. nih.gov While simple alkyl groups like methyl were effective, the introduction of a trifluoromethylsulfonyl group resulted in the highest level of activity against multiple mite species. nih.gov This highlights that while a variety of substituents can be tolerated, specific groups can dramatically enhance potency. researchgate.net
The structural diversity afforded by modifying the N-substituent allows for the modulation of antimicrobial properties. researchgate.net For certain anti-influenza agents, modifications to the piperazine ring were explored in parallel with phenyl ring changes to optimize activity. nih.gov The basicity of the piperazine nitrogen is also a key factor, as it can be protonated under physiological pH, which is often a requirement for interaction with receptor sites like the aspartate residue in many G-protein coupled receptors. mdpi.comrsc.org
| Modification | Observed Effect | Compound Class/Target | Source |
|---|---|---|---|
| N-methyl substituent | Maintained efficacy with lower toxicity | Intestinal permeation enhancers | nih.gov |
| Replacement with morpholine or pyrrolidine | Noticeable decrease in activity | Telomerase inhibitors | tandfonline.comnih.gov |
| N-trifluoromethylsulfonyl substituent | Highest acaricidal activity | Phenylpiperazine-based acaricides | nih.gov |
| N-alkyl substituent (e.g., methyl) | Maintained high acaricidal activity | Phenylpiperazine-based acaricides | nih.govresearchgate.net |
Impact of Stereochemistry on Biological Activity and Selectivity
Stereochemistry is a critical determinant of the biological activity and selectivity of chiral phenylpiperazine analogues. Different enantiomers of a compound can exhibit widely varying pharmacological profiles, as the three-dimensional arrangement of atoms dictates the precise fit into a chiral receptor binding pocket. researchgate.net
A prominent example is seen in studies of selective α1d-adrenergic receptor antagonists. For one analog, the (R)-configuration of a methyl group on the linker between the piperazine and another cyclic moiety was found to be crucial for high binding affinity. acs.org The corresponding (S)-isomer exhibited significantly lower affinity for the α1d-AR, demonstrating high stereoselectivity by the receptor. acs.org
Similarly, in the investigation of N-acyl-N-phenylpiperazine derivatives as EAAT inhibitors, the stereochemical configuration of the α-carbonyl carbon was a key focus. The synthesis and comparison of endo and exo conformers were performed to understand the influence of the spatial organization on inhibitory activity. nih.gov Such stereochemical variations can lead to distinct effects, with different enantiomers or diastereomers possessing unique pharmacological properties. researchgate.net
Design Principles for Modulating Pharmacological Profiles Based on SAR
The collective insights from SAR studies provide a set of design principles for the rational modification of phenylpiperazine scaffolds to achieve desired pharmacological outcomes. researchgate.net A primary strategy involves molecular hybridization, which combines two or more pharmacophores into a single molecule to engage multiple targets or enhance activity at a primary target. nih.gov
For modulating receptor affinity and selectivity, the following principles have emerged:
Phenyl Ring Substitution: The electronic nature of substituents is paramount. Electron-withdrawing groups (F, Cl, CF₃) on the phenyl ring tend to enhance the binding affinities for various targets, including serotonin (B10506) receptors and certain enzymes. tandfonline.comnih.gov The position of these substituents is also a key handle for tuning selectivity.
Piperazine Ring Modification: The piperazine moiety is often essential for activity, and its replacement can be detrimental. tandfonline.comnih.gov However, strategic N-substitution is a powerful tool. Introducing specific alkyl, acyl, or sulfonyl groups can dramatically improve potency and efficacy. nih.gov
Stereochemical Control: For chiral analogs, isolating the more active enantiomer is crucial for maximizing potency and potentially reducing off-target effects. acs.org The design process must consider the optimal three-dimensional conformation required for receptor binding.
Bitopic Binding: For some targets, like the D3 dopamine receptor, ligands can be designed to interact with both the primary (orthosteric) binding site and a secondary (allosteric) site. N-phenylpiperazine moieties can serve as the orthosteric binder, while a carefully chosen tail connected to the second piperazine nitrogen engages the secondary site, leading to enhanced affinity and selectivity. nih.gov
By systematically applying these principles, medicinal chemists can navigate the chemical space around the 1-(2-fluoro-5-methylphenyl)piperazine core to develop novel compounds with fine-tuned activity profiles for a range of therapeutic targets. mdpi.comnih.govnih.gov
Computational and Theoretical Investigations of 1 2 Fluoro 5 Methylphenyl Piperazine
Molecular Docking and Ligand-Protein Interaction Modeling
There are no published studies that specifically detail the molecular docking of 1-(2-fluoro-5-methylphenyl)piperazine into the active sites of specific receptors or enzymes. Consequently, there is no data to report on its predicted binding poses, affinities, or its specific molecular interactions.
Prediction of Binding Poses and Affinities with Target Receptors and Enzymes
Information regarding the predicted binding poses or the calculated binding affinities (such as docking scores or free energy of binding) of this compound with any biological target is not available in the current scientific literature.
Analysis of Hydrogen Bonding, Hydrophobic, and π-π Stacking Interactions
A detailed analysis of the key interactions—hydrogen bonds, hydrophobic contacts, and π-π stacking—between this compound and specific amino acid residues of a protein target has not been reported. While general studies on other phenylpiperazine derivatives highlight the importance of these interactions for binding, specific details for this compound are absent. nih.gov
Molecular Dynamics Simulations to Understand Conformational Dynamics and Binding Stability
No molecular dynamics (MD) simulation studies have been published for this compound. Such studies would provide valuable information on the compound's conformational flexibility, the stability of its potential binding poses within a protein's active site over time, and the energetic landscape of the ligand-protein complex. Research in this area has been applied to the broader phenyl-piperazine scaffold to understand domain closure and binding energetics in targets like the eIF4A1 helicase, but not to this specific molecule. nih.govresearchgate.net
Analytical and Methodological Advancements for 1 2 Fluoro 5 Methylphenyl Piperazine Research
Development of High-Throughput Screening Assays for Target Engagement
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against specific biological targets to identify "hits." bmglabtech.comnih.gov For compounds like 1-(2-fluoro-5-methylphenyl)piperazine, whose potential targets may be unknown or varied, HTS provides an essential starting point. The development of robust and miniaturized assays is critical for efficiently screening compounds for target engagement. bmglabtech.com
The primary goal of HTS is to pinpoint molecules that interact with a target, such as a receptor or enzyme, in a desired manner. bmglabtech.com This process leverages automation, robotics, and sensitive detection methods to test thousands of compounds quickly. bmglabtech.com Common HTS platforms are broadly categorized as either biochemical assays, which use purified components, or cell-based assays, which measure responses in a cellular environment. nih.gov
Key technologies frequently employed include:
Fluorescence-Based Assays: Techniques like Fluorescence Resonance Energy Transfer (FRET), Time-Resolved FRET (TR-FRET), and Fluorescence Polarization (FP) are widely used to study molecular interactions in real-time. nih.gov These assays are adaptable for many target classes, including G-protein coupled receptors (GPCRs) and kinases, which are common targets for phenylpiperazine derivatives. unodc.orgresearchgate.net
Luminescence-Based Assays: These assays, often using enzymes like luciferase, can be engineered to produce a light signal in response to a specific biological event, such as changes in gene expression or ATP concentration. researchgate.net
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology is highly sensitive and versatile for detecting a wide range of biomolecular interactions.
The development of these assays requires careful optimization to ensure they are robust, reproducible, and have a low rate of false positives or negatives. nih.gov For phenylpiperazine derivatives, which have been investigated for activity at serotonergic and other CNS receptors, HTS campaigns are crucial for identifying lead compounds and understanding their structure-activity relationships (SAR). unodc.org
Table 1: Overview of High-Throughput Screening Technologies for Target Engagement
| Assay Technology | Principle | Typical Application |
|---|---|---|
| Time-Resolved FRET (TR-FRET) | Measures energy transfer between a long-lifetime donor (e.g., Europium) and an acceptor fluorophore when bound to interacting partners. | Detecting protein-protein interactions, receptor-ligand binding, and enzyme activity. nih.govresearchgate.net |
| Fluorescence Polarization (FP) | Measures the change in polarization of emitted light when a small fluorescent molecule binds to a larger molecule, causing it to tumble more slowly. | Monitoring binding events in real-time, particularly for receptor-ligand interactions. nih.gov |
| AlphaScreen® | Bead-based assay where excitation of a Donor bead generates singlet oxygen that diffuses to an Acceptor bead, producing a chemiluminescent signal if the beads are in close proximity. | Highly sensitive detection of a wide range of biomolecular interactions, from small molecule binding to large complex formation. |
| Reporter Gene Assays | Utilizes a cell line engineered to express a reporter protein (e.g., luciferase, β-galactosidase) under the control of a specific signaling pathway. | Measuring the activation or inhibition of cellular pathways (e.g., GPCR signaling) in a high-throughput manner. researchgate.net |
Advanced Spectroscopic and Chromatographic Techniques for Compound Characterization in Research Samples
The definitive characterization of a novel compound like this compound is reliant on a suite of advanced analytical techniques. These methods are essential for confirming the chemical structure, assessing purity, and quantifying the compound in complex biological matrices during research studies.
Chromatographic Methods: Liquid and gas chromatography are indispensable for separating the compound of interest from reactants, byproducts, and biological sample components.
High-Performance Liquid Chromatography (HPLC): HPLC is the standard for determining the purity of a research sample. When coupled with detectors like a Diode-Array Detector (LC-DAD) or a mass spectrometer (LC-MS), it becomes a powerful tool for both qualitative and quantitative analysis. semanticscholar.org LC-MS, particularly with high-resolution systems like Quadrupole Time-of-Flight (QTOF), offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies of phenylpiperazine derivatives. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of volatile compounds and is a primary method for identifying new psychoactive substances, including many piperazine (B1678402) derivatives. nih.gov The electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern that acts as a chemical fingerprint, aiding in structural elucidation. nih.govsemanticscholar.org
Spectroscopic Methods: Spectroscopy provides detailed information about a molecule's structure and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for unambiguous structural elucidation of organic molecules, providing precise information about the connectivity and chemical environment of each atom in the structure. nih.gov
Infrared (IR) Spectroscopy: This technique is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation. unodc.org
Table 2: Analytical Techniques for the Characterization of Phenylpiperazine Derivatives
| Technique | Primary Application | Information Obtained | Example in Phenylpiperazine Research |
|---|---|---|---|
| LC-QTOF/MS | Quantification in biological fluids and biodistribution studies. | Provides accurate mass data for identification and precise quantification for pharmacokinetic analysis. | A bioanalytical LC-QTOF/MS method was developed for a novel N-phenylpiperazine derivative to support preclinical pharmacokinetic studies. nih.gov |
| GC-MS | Identification and structural characterization of new derivatives. | Retention time and a characteristic mass fragmentation pattern. | Used for the structural elucidation of novel psychoactive phenylpiperazines found in seized drug samples. nih.gov |
| NMR Spectroscopy | Unambiguous structural confirmation of synthesized compounds. | Detailed map of the carbon-hydrogen framework of the molecule. | Employed alongside GC-MS and LC-MS/MS for the comprehensive characterization of new psychoactive piperazines. nih.gov |
| Infrared (IR) Spectroscopy | Identification of functional groups and confirmation of identity against a reference standard. | An infrared spectrum showing characteristic absorption bands. | Recommended by UNODC as a method for the identification of piperazines, often using a KBr disc. unodc.org |
Novel In Vitro Experimental Models for Mechanistic Studies
To understand how a compound like this compound functions at a biological level, researchers employ a variety of in vitro experimental models. These systems, ranging from subcellular fractions to engineered cell lines, are critical for elucidating a compound's mechanism of action, metabolic fate, and potential for cytotoxicity.
Subcellular Fractions: To investigate a compound's metabolic stability and profile, researchers often use liver fractions.
Microsomes and S9 Fractions: These preparations contain high concentrations of drug-metabolizing enzymes (e.g., Cytochrome P450s). Incubating a compound with these fractions allows for the identification of metabolic pathways and the generation of metabolites in vitro. Studies on radiolabeled phenylpiperazines have successfully used mouse liver S9 fractions to predict in vivo metabolism. nih.gov
Cell-Based Models: Cultured human or animal cells provide a more complex biological environment to study a compound's effects.
Engineered Cell Lines: Researchers can use cell lines that are genetically modified to express a specific target, such as a receptor or ion channel. These models are invaluable for confirming target engagement and measuring functional activity (e.g., agonism or antagonism).
Cancer and Non-Cancer Cell Lines: For investigating potential therapeutic applications, such as anticancer activity, compounds are tested on panels of cell lines. For example, new phenylpiperazine derivatives of 1,2-benzothiazine were evaluated for their antiproliferative activity against breast adenocarcinoma (MCF7) and non-tumorigenic epithelial (MCF10A) cell lines to determine both efficacy and selectivity. nih.gov
Biochemical Assays: These cell-free systems use purified biomolecules to study direct interactions. Following an HTS campaign, hit compounds are often tested in kinetic studies using purified enzymes to determine their mechanism of inhibition (e.g., competitive, non-competitive) and potency (Kᵢ value). nih.gov
Table 3: In Vitro Models for Mechanistic Studies of Novel Compounds
| Model System | Purpose | Key Research Findings |
|---|---|---|
| Liver S9 Fractions / Microsomes | To study metabolic stability and identify major metabolic pathways. | Provides data on metabolic clearance and helps identify potential drug-drug interactions. nih.gov |
| Target-Expressing Cell Lines | To confirm target engagement and measure functional activity (e.g., receptor activation/inhibition). | Quantifies a compound's potency and efficacy at a specific molecular target. |
| Cancer Cell Line Panels | To assess antiproliferative or cytotoxic activity and determine selectivity. | Identifies potential anticancer activity and a therapeutic window by comparing effects on cancer vs. non-cancer cells. nih.gov |
| Purified Enzyme/Receptor Assays | To characterize the kinetics and mechanism of direct biomolecular interactions. | Determines binding affinity (Kₐ) and/or inhibitory constant (Kᵢ), and the mode of inhibition. nih.gov |
Future Research Directions and Unanswered Questions Regarding 1 2 Fluoro 5 Methylphenyl Piperazine
Identification of Emerging Targets and Novel Mechanisms of Action
The primary known therapeutic relevance of the 1-(2-fluoro-5-methylphenyl)piperazine scaffold comes from its role in the development of vestipitant (B1683824) , a potent and selective antagonist of the neurokinin-1 (NK1) receptor . nih.govacs.org The NK1 receptor, which binds the neuropeptide Substance P, is implicated in a variety of physiological and pathological processes, including pain, inflammation, and mood disorders. patsnap.com The discovery of vestipitant as a highly effective NK1 receptor antagonist has solidified this as a key target for derivatives of this compound.
However, the full spectrum of biological activity for the parent compound, this compound, remains largely uncharted territory. It is plausible that this core structure possesses inherent, albeit potentially weaker, affinity for the NK1 receptor or other related G-protein coupled receptors (GPCRs). Future research should endeavor to comprehensively profile the pharmacological activity of this compound itself to establish a baseline understanding of its biological interactions.
Beyond the NK1 receptor, the broader class of phenylpiperazine derivatives has been shown to interact with a range of other targets, including serotonin (B10506) and dopamine (B1211576) receptors. researchgate.net This suggests that this compound and its future derivatives could be investigated for novel mechanisms of action in areas such as neuropsychiatric disorders. Furthermore, the introduction of the fluorine atom and methyl group on the phenyl ring may confer unique properties that could lead to unexpected biological activities, warranting broader screening against a diverse panel of molecular targets.
Potential for Advanced Derivative Development and Lead Optimization Based on Current SAR
The development of vestipitant from the this compound core provides a compelling case study in lead optimization and highlights the significant potential for creating advanced derivatives. The existing structure-activity relationship (SAR) data serves as a valuable roadmap for future synthetic efforts.
The key structural modification that transformed the initial scaffold into a potent antagonist was the introduction of a bulky carboxamide side chain at the N1 position of the piperazine (B1678402) ring. This modification was crucial for achieving high-affinity binding to the NK1 receptor.
Table 1: Key Structural Modifications and Their Impact on NK1 Receptor Affinity
| Modification from Parent Compound | Resulting Compound/Class | Impact on NK1 Receptor Affinity | Reference |
| Addition of a specific carboxamide side chain | Vestipitant | Significantly increased | nih.govacs.org |
| Introduction of conformational constraints | Constrained analogues of Vestipitant | Maintained or improved potency | researchgate.net |
The SAR studies for vestipitant and related compounds have revealed several critical factors for activity:
The C-phenylpiperazine core: The specific substitution pattern on the phenyl ring (2-fluoro-5-methyl) is important for orienting the molecule within the receptor binding pocket.
Stereochemistry: The stereochemistry at the chiral centers is crucial for optimal receptor interaction.
The N1-substituent: The nature and conformation of the substituent on the piperazine nitrogen are key determinants of potency and selectivity.
Future research can build upon this knowledge by exploring:
Bioisosteric replacements: Replacing parts of the molecule with other chemical groups that retain similar biological activity but may improve pharmacokinetic properties. For example, replacing the piperazine ring with other heterocyclic systems could lead to novel compounds with improved metabolic stability. elsevier.com
Scaffold hopping: Using the core pharmacophore of this compound to design entirely new molecular frameworks that maintain the key binding interactions.
Conformational restriction: Introducing rigid elements into the structure to lock the molecule into its bioactive conformation, which can enhance potency and reduce off-target effects. researchgate.net
Methodological Innovations in Studying this compound's Molecular Interactions
Advancing the understanding of how this compound and its derivatives interact with their biological targets will rely on the application and development of innovative research methodologies.
Table 2: Methodological Approaches for Studying Phenylpiperazine Derivatives
| Methodology | Application | Potential Insights |
| Conformational Analysis | Computational modeling and spectroscopic techniques (e.g., NMR) to study the three-dimensional structure of the molecules. | Elucidating the bioactive conformation and understanding the structural basis of receptor binding. nih.gov |
| Molecular Docking and Dynamics Simulations | Computer-based simulations to predict and visualize the binding of ligands to their receptor targets. | Identifying key amino acid residues involved in the interaction and guiding the design of new derivatives with improved affinity. |
| In Vitro Binding and Functional Assays | Radioligand binding assays and cell-based functional assays to measure the affinity and efficacy of compounds at their target receptors. | Quantifying the potency and selectivity of new derivatives and determining their mechanism of action (e.g., agonist vs. antagonist). |
| Advanced Synthetic Methodologies | Development of novel and efficient synthetic routes for the preparation of complex piperazine derivatives. | Facilitating the rapid synthesis of diverse libraries of compounds for SAR studies and lead optimization. nih.gov |
A particularly important area for methodological innovation is in the conformational analysis of these flexible molecules. nih.gov Understanding how the phenylpiperazine core and its substituents orient themselves in three-dimensional space is critical for designing more potent and selective ligands. Combining computational approaches with experimental techniques like X-ray crystallography and advanced NMR spectroscopy will be essential to build accurate models of the ligand-receptor complex.
Furthermore, the development of more efficient and versatile synthetic strategies will be crucial for exploring a wider chemical space around the this compound scaffold. nih.gov Innovations in areas such as catalytic cross-coupling reactions and stereoselective synthesis will enable the creation of novel derivatives that would be difficult to access through traditional methods.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 1-(2-fluoro-5-methylphenyl)piperazine derivatives, and how can reaction conditions be optimized?
- Methodology : The synthesis of phenylpiperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, 1-(2-fluorobenzyl)piperazine triazoles were synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using DMF as a solvent, K₂CO₃ as a base, and propargyl bromide as an alkyne source. Reaction monitoring via TLC (hexane:ethyl acetate, 1:8) and purification via silica gel chromatography are critical for yield optimization . Adjusting stoichiometry (e.g., 1.2 equiv. of azide derivatives) and reaction time (2–6 hours) can mitigate side reactions.
Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR) for serotonin receptor binding?
- Methodology : Replace substituents on the phenyl ring (e.g., fluorine, methyl groups) and piperazine nitrogen to assess affinity for 5-HT receptor subtypes. For instance, 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) were evaluated in vivo for hypophagic effects, revealing 5-HT₁B/₁C receptor dependencies. Molecular docking and radioligand binding assays (e.g., using paraventricular hypothalamic nuclei) are recommended for mechanistic insights .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices like biological samples?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used. For example, phenylpiperazine derivatives in hair were analyzed using p-tolylpiperazine as an internal standard, with a mobile phase of acetonitrile:ammonium formate buffer (pH 3.5). Validation parameters (linearity, LOD, LOQ) must adhere to ICH guidelines . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) improves sensitivity for trace detection .
Advanced Research Questions
Q. How can spectral contradictions in differentiating phenylpiperazine isomers be resolved using advanced spectroscopic techniques?
- Methodology : Raman microspectroscopy with multivariate analysis (e.g., PCA-LDA) distinguishes isomers like 1-(2-fluorophenyl)piperazine from 1-(3-fluorophenyl)piperazine. Laser power (20 mW) and scan numbers (128–256) enhance spectral resolution. Peak positions at 600–800 cm⁻¹ (C-F stretching) and 1,000–1,200 cm⁻¹ (piperazine ring vibrations) provide diagnostic markers .
Q. What strategies address discrepancies in reported cytotoxic activities of phenylpiperazine derivatives across cell lines?
- Methodology : Standardize assay conditions (e.g., MTT vs. SRB assays) and cell culture protocols. For example, mono-Mannich bases of phenylpiperazines showed variable IC₅₀ values against cancer cells due to differences in hCA I/II inhibition. Cross-validate results using 3D tumor spheroids and orthogonal assays (e.g., caspase-3 activation) .
Q. How do electronic and steric effects of substituents (e.g., fluoro, methyl) on the phenyl ring influence metabolic stability and CYP450 interactions?
- Methodology : Use human liver microsomes (HLMs) to assess oxidative metabolism. For TFMPP, CYP2D6 and CYP3A4 were implicated in N-dealkylation. Fluorine substituents at the 2-position reduce metabolic clearance compared to para-substituted analogs. Pair with DFT calculations to predict electron-withdrawing effects on oxidation pathways .
Q. What experimental designs are recommended to balance 5-HT receptor affinity and off-target toxicity in phenylpiperazine-based drug candidates?
- Methodology : Conduct dual-activity profiling using receptor panels (e.g., 5-HT₁A, 5-HT₂A, dopamine D₂) and toxicity screens (hERG inhibition, Ames test). For example, 1-(4-methoxyphenyl)piperazine (MeOPP) showed lower cardiotoxicity than mCPP but retained serotonin-releasing activity. Dose-response studies in Dark Agouti rats (CYP2D6-poor metabolizers) can model human polymorphisms .
Notes
- All methodologies are derived from peer-reviewed studies on analogous phenylpiperazines.
- Structural modifications should prioritize patent-free motifs (e.g., novel fluorine positioning) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
